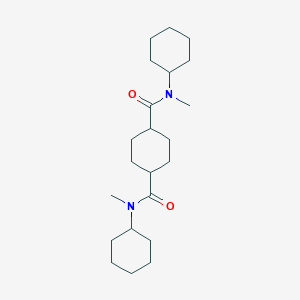![molecular formula C14H18ClN4O+ B261515 1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B261515.png)
1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane, commonly known as CPT, is a cationic surfactant that has gained significant attention in recent years due to its numerous applications in scientific research. CPT is a highly versatile compound that has been used in a variety of fields, including chemistry, biochemistry, and pharmacology. In
作用机制
CPT's mechanism of action is based on its cationic nature. CPT interacts with negatively charged cell membranes, resulting in the disruption of the membrane's integrity. This disruption allows for the enhanced uptake of various molecules, including drugs and DNA.
Biochemical and Physiological Effects:
CPT has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that CPT can induce apoptosis in cancer cells, making it a potential anticancer agent. CPT has also been shown to have antibacterial and antifungal properties. In addition, CPT has been shown to have anti-inflammatory effects, making it a potential treatment for various inflammatory conditions.
实验室实验的优点和局限性
CPT's cationic nature and ability to interact with negatively charged cell membranes make it an ideal carrier molecule for drug delivery. CPT's ability to induce apoptosis in cancer cells makes it a potential anticancer agent. However, CPT's cationic nature can also result in cytotoxicity, making it important to carefully consider the concentration of CPT used in experiments.
未来方向
There are numerous future directions for the use of CPT in scientific research. One potential application is in the field of gene therapy. CPT's ability to enhance the uptake of DNA makes it an ideal candidate for the delivery of gene therapy vectors. Another potential application is in the field of nanotechnology. CPT's cationic nature makes it an ideal candidate for the synthesis of various nanoparticles. Overall, CPT's unique properties make it a promising compound for future scientific research.
Conclusion:
In conclusion, CPT is a highly versatile compound that has numerous applications in scientific research. The synthesis of CPT is a relatively simple process that can be carried out in a laboratory setting. CPT's cationic nature and ability to interact with negatively charged cell membranes make it an ideal candidate for drug delivery and gene therapy. CPT's ability to induce apoptosis in cancer cells and its antibacterial, antifungal, and anti-inflammatory properties make it a potential treatment for various diseases. However, it is important to carefully consider the concentration of CPT used in experiments due to its potential cytotoxicity. Overall, CPT is a promising compound for future scientific research.
合成方法
The synthesis of CPT involves the reaction of 1,4,7-triaza-cyclononane with 4-chlorophenacyl chloride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of CPT. The synthesis of CPT is a relatively simple process and can be carried out in a laboratory setting.
科学研究应用
CPT has been extensively used in scientific research due to its unique properties. One of the major applications of CPT is in the field of drug delivery. CPT has been used as a carrier molecule for the delivery of various drugs, including anticancer drugs, antibiotics, and anti-inflammatory agents. CPT's cationic nature allows it to interact with negatively charged cell membranes, resulting in enhanced drug delivery.
属性
产品名称 |
1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane |
|---|---|
分子式 |
C14H18ClN4O+ |
分子量 |
293.77 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanone |
InChI |
InChI=1S/C14H18ClN4O/c15-13-3-1-12(2-4-13)14(20)5-19-9-16-6-17(10-19)8-18(7-16)11-19/h1-4H,5-11H2/q+1 |
InChI 键 |
ZQEKVSYBQHHUIX-UHFFFAOYSA-N |
SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=C(C=C4)Cl |
规范 SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)

![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)



![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)

![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)